molecular formula C14H14BrN3O3 B2998150 3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034489-83-1

3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2998150
CAS RN: 2034489-83-1
M. Wt: 352.188
InChI Key: SORNHAFFSCQNGD-UHFFFAOYSA-N
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Description

The compound “3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups including an azetidine ring, a bromophenyl group, an acetyl group, and an imidazolidine-2,4-dione group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central azetidine ring. The bromophenyl group is likely to be a significant contributor to the overall shape and properties of the molecule due to its size and the presence of the heavy bromine atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the bromophenyl group could undergo reactions typical of aryl halides, while the imidazolidine-2,4-dione group could participate in reactions typical of imides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .

Scientific Research Applications

Antinociceptive and Analgesic Properties

Compounds related to imidazolidine derivatives, such as hydantoins, have been studied for their antinociceptive effects. For example, a study on a hydantoin compound, 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3), showed antinociceptive effects in mice, indicating potential for pain management research. This compound, synthesized from the amino acid glycine, exhibited decreased ambulation and analgesia in behavioral screenings without affecting motor coordination or anxiety behavior. The antinociceptive properties were observed in acetic acid-induced writhing and formalin tests, suggesting anti-inflammatory mechanisms might mediate these effects (Queiroz et al., 2015).

Antimalarial Activity

Another study focused on the synthesis of hybrid quinazolin-2,4-dione analogs bearing various nitrogen heterocyclic moieties, including azetidinone. These compounds underwent in silico molecular docking analysis to evaluate their potential as inhibitors against malaria by targeting Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH). One compound in the series showed high binding affinity against pfDHODH, indicating potential antimalarial properties (Abdelmonsef et al., 2020).

Antimicrobial Activity

Research on azetidinone, imidazolidinone, and tetrazole derivatives incorporating quinazolin-4(3H)-ones demonstrated significant antimicrobial activity. This study highlighted the potential of such compounds as antimicrobial agents, with the synthesized compounds showing actions against various bacterial and fungal strains (Sahib, 2018).

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and its reduced activity can lead to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition can affect normal nerve pulse transmission in both mammals and fish . A molecular modeling study showed that 2-pyrazoline compounds and other chalcone derivatives have an affinity for binding to the AChE active site, suggesting that these compounds might act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders like Parkinson’s disease and other age-linked disorders .

Biochemical Pathways

The compound’s action affects the biochemical pathway involving acetylcholine and its hydrolysis by AChE . By inhibiting AChE, the compound disrupts this pathway, leading to an accumulation of acetylcholine. This can result in overstimulation of muscles and glands, affecting various body systems .

Result of Action

The inhibition of AChE by this compound leads to an accumulation of acetylcholine, which can result in overstimulation of muscles and glands . This can affect various body systems, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its potential uses in areas such as medicine or materials science .

properties

IUPAC Name

3-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3/c15-10-3-1-9(2-4-10)5-12(19)17-7-11(8-17)18-13(20)6-16-14(18)21/h1-4,11H,5-8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORNHAFFSCQNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)Br)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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